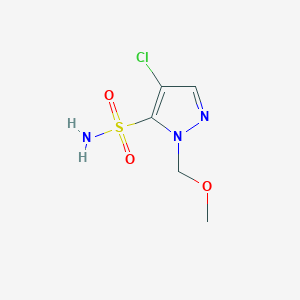

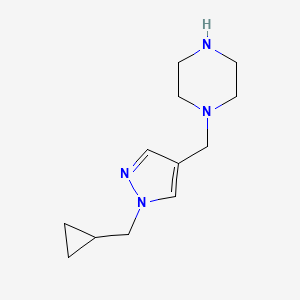

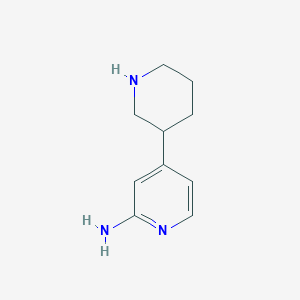

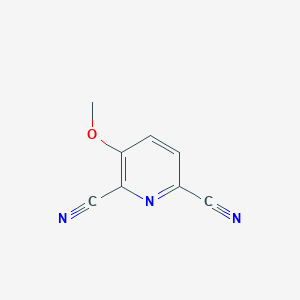

1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine

Overview

Description

1-(Cyclopropylmethyl)piperazine is a compound involved in the preparation of N-substituted piperazinopyridylsteroid derivatives as abiraterone analogs that inhibit growth and induce pro-apoptosis in human hormone-independent prostate cancer cell lines . It is also used as a regulator of neurotransmitters, used to treat anxiety, depression, and other mental diseases .

Synthesis Analysis

The synthesis of piperazine derivatives includes methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Cyclopropylmethyl)piperazine include a boiling point of 68 °C/3.5 mmHg, a density of 0.943 g/mL at 25 °C, a refractive index of n 20/D 1.489, and a flash point of 171 °F . It is also soluble in water and some organic solvents, such as ethanol, ether, etc .Scientific Research Applications

Pharmaceutical Intermediates

This compound serves as a versatile building block in pharmaceutical synthesis. Its structure allows for the creation of various pharmacologically active agents. For instance, derivatives of this compound have been studied for their activity against Trypanosoma brucei , the pathogen responsible for sleeping sickness . Additionally, its analogs have shown potential as antitubercular agents, with certain hexylamine derivatives displaying superior antimycobacterial activity .

Corrosion Inhibition

In industrial settings, this compound has been evaluated for its ability to inhibit metal corrosion, particularly at high temperatures and in harsh environments. Its efficacy as a corrosion inhibitor can help protect metals from degradation, thereby extending their operational lifespan .

Organic Synthesis

As a nucleophilic agent due to its secondary amine group, it participates in alkylation, acylation, and substitution reactions. This makes it a valuable reagent in organic synthesis, aiding in the construction of complex organic molecules .

Safety and Hazards

The safety data sheet for 1-(Cyclopropylmethyl)piperazine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

Piperazine compounds, which this compound is a derivative of, are known to have anthelmintic action, meaning they are used to treat parasitic worm infections .

Mode of Action

Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Result of Action

Based on the known effects of piperazine compounds, it can be inferred that the compound may have anthelmintic effects, leading to the paralysis and expulsion of parasitic worms .

properties

IUPAC Name |

1-[[1-(cyclopropylmethyl)pyrazol-4-yl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-2-11(1)9-16-10-12(7-14-16)8-15-5-3-13-4-6-15/h7,10-11,13H,1-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIBYBLATHKDHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C=N2)CN3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate](/img/structure/B1472874.png)

![4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1472890.png)